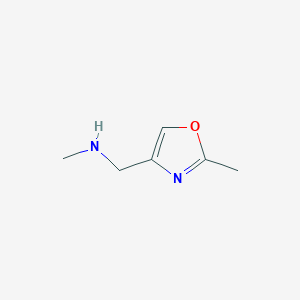

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657324 | |

| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-46-2 | |

| Record name | N,2-Dimethyl-4-oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectral data (NMR, IR, MS) of novel oxazole compounds

An In-Depth Technical Guide to the Spectral Analysis of Novel Oxazole Compounds

Foreword: The Oxazole Scaffold in Modern Research

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal and materials chemistry. Its prevalence in natural products and its role as a versatile pharmacophore have cemented its importance in drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] As researchers continually synthesize novel oxazole derivatives to explore new therapeutic frontiers, the ability to unequivocally determine their structure is paramount. This guide serves as a technical resource for scientists, providing an in-depth exploration of the primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize these vital compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the underlying principles and strategic choices that lead to confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of novel oxazoles. It provides a detailed map of the carbon and proton framework, revealing not only the presence of the oxazole core but also the exact placement and nature of its substituents.

Foundational ¹H and ¹³C NMR Signatures of the Oxazole Ring

The electronic environment of the oxazole ring, governed by the electronegative oxygen and nitrogen atoms, gives rise to characteristic chemical shifts for its three protons and three carbons.

-

¹H NMR: The protons on the unsubstituted oxazole ring typically resonate in the aromatic region between δ 7.0 and 8.0 ppm.[4] The specific ordering and chemical shift are influenced by the unique electronic densities at each position. Electron-releasing substituents will generally cause an upfield shift (to lower ppm), while electron-withdrawing groups induce a downfield shift (to higher ppm).[5]

-

¹³C NMR: The carbon atoms of the oxazole ring also have distinct chemical shifts. A key diagnostic feature is the chemical shift of the C2 carbon (between the O and N atoms), which is typically found significantly downfield. In contrast, the C2 carbon in the isomeric imidazole ring appears at a much higher field (ca. 135 ppm vs. >150 ppm for oxazole), providing a clear method for differentiation.[6]

Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Oxazole Ring

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Rationale |

| ¹H | H-2 | ~8.0 - 8.2 | Deshielded by adjacent O and N atoms. |

| ¹H | H-4 | ~7.0 - 7.2 | Less deshielded than H-5. |

| ¹H | H-5 | ~7.6 - 7.8 | Adjacent to the electronegative oxygen atom. |

| ¹³C | C-2 | ~150 - 160 | Highly deshielded, positioned between two heteroatoms.[6] |

| ¹³C | C-4 | ~125 - 135 | Influenced by the ring nitrogen. |

| ¹³C | C-5 | ~135 - 145 | Influenced by the ring oxygen. |

Note: Values are approximate and can shift based on solvent and substitution.[5]

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For novel, substituted oxazoles, 1D NMR spectra are often insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity.

-

COSY (Correlation Spectroscopy): This experiment is the workhorse for identifying protons that are coupled to each other, typically on adjacent carbons. For an oxazole with an alkyl substituent, COSY will reveal the entire spin system of that chain, allowing you to trace the connectivity from, for example, a CH₂ group attached to the ring all the way to a terminal CH₃ group.

-

HSQC (Heteronuclear Single Quantum Coherence): The purpose of an HSQC experiment is to create a direct, one-bond correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the oxazole ring. HMBC reveals correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from the protons of a substituent to a specific oxazole ring carbon (C2, C4, or C5) provides definitive proof of its point of attachment.[7]

Experimental Protocol: Acquiring a Full Suite of NMR Spectra

This protocol outlines the standard procedure for NMR analysis of a newly synthesized solid oxazole derivative.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified oxazole compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples and allows for the observation of exchangeable protons (e.g., -OH, -NH).[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform instrument shimming to optimize magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

-

Acquire a 2D HSQC spectrum to map ¹H-¹³C one-bond correlations.

-

Acquire a 2D HMBC spectrum. It is vital to set the long-range coupling constant (typically optimized for 8-10 Hz) to observe two- and three-bond correlations, which are necessary to link substituents to the heterocyclic core.[5]

-

Diagram: NMR Data Integration Workflow

Caption: Logical workflow for integrating 1D and 2D NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR maps the molecular skeleton, IR spectroscopy excels at identifying the specific functional groups present in a molecule. For novel oxazoles, its primary role is to confirm the presence of the heterocyclic core and identify the nature of its substituents (e.g., carbonyls, amines, alkyl groups).

Characteristic Vibrational Bands of the Oxazole Ring

The oxazole ring exhibits several characteristic absorption bands in an IR spectrum. These vibrations are a unique fingerprint of the ring's structure.

-

C-H Stretching: The C-H bonds of the oxazole ring itself give rise to weak to medium stretching bands above 3100 cm⁻¹. This allows them to be distinguished from the C-H stretching of any attached alkyl groups, which appear below 3000 cm⁻¹.[8]

-

Ring Stretching (C=N and C=C): The most characteristic region for the oxazole core is between 1500 and 1650 cm⁻¹.[8] This area contains multiple coupled stretching vibrations of the C=N and C=C bonds within the aromatic ring. The exact positions and intensities of these bands are sensitive to the substitution pattern.

-

Ring "Breathing" and Deformations: A complex series of bands between 1000 and 1300 cm⁻¹ corresponds to ring breathing modes and in-plane C-H deformations.[4]

Table 2: Key Infrared Absorption Frequencies for Substituted Oxazoles

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity | Causality |

| ~3100 - 3150 | C-H Stretching (Oxazole Ring) | Medium-Weak | Vibration of sp² C-H bonds within the aromatic ring.[8] |

| ~2850 - 3000 | C-H Stretching (Alkyl Substituents) | Medium-Strong | Vibration of sp³ C-H bonds on attached side chains. |

| ~1700 - 1750 | C=O Stretching (Ester/Ketone) | Strong | If a carbonyl-containing substituent is present. |

| ~1600 - 1650 | C=N Stretching (Oxazole Ring) | Medium-Strong | Characteristic stretching of the imine bond within the ring.[8] |

| ~1500 - 1580 | C=C Stretching (Oxazole Ring) | Medium-Variable | Aromatic ring stretching vibrations.[4] |

| ~1000 - 1300 | Ring Breathing / C-O-C Stretching | Medium-Strong | Complex vibrations involving the entire ring structure.[4] |

Experimental Protocol: FT-IR Analysis using KBr Pellet

This method is ideal for solid, stable organic compounds. The logic is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize scattering and obtain a high-quality spectrum.

-

Sample Preparation:

-

Place approximately 1-2 mg of the purified oxazole compound into an agate mortar.

-

Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is critical for a clear pellet.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]

-

Analyze the resulting spectrum, identifying characteristic absorption bands and comparing them to known values for oxazoles and other expected functional groups.[10]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Molecular Ion and Fragmentation Pathways

For a novel compound, the first goal is to identify the molecular ion peak (M⁺ or [M+H]⁺), which provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation of the oxazole ring under electron ionization (EI) conditions often follows predictable pathways. The aromatic stability of the ring means the molecular ion is often a prominent, if not the base, peak.[11] Common fragmentation patterns include:

-

Loss of CO and RCN: A characteristic cleavage involves the loss of carbon monoxide followed by the loss of a nitrile (R-C≡N), where R corresponds to the substituent at the C2 position.[11]

-

Cleavage of Substituents: Side chains attached to the ring will undergo their own characteristic fragmentations (e.g., benzylic cleavage, McLafferty rearrangement), providing further evidence for the structure of the substituents.

Diagram: General Spectroscopic Characterization Workflow

Caption: Overall workflow from synthesis to final structure validation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile compounds, making it well-suited for many complex oxazole derivatives. It typically produces protonated molecules [M+H]⁺, minimizing initial fragmentation.

-

Sample Preparation:

-

Prepare a dilute solution of the purified oxazole compound (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) is often added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

The sample is nebulized and ionized, creating gaseous ions.

-

The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF).

-

The mass spectrum is recorded. The instrument is calibrated to ensure high mass accuracy.

-

Analyze the spectrum to identify the [M+H]⁺ peak and use the accurate mass to calculate the elemental composition (molecular formula).

-

Integrated Analysis: Assembling the Puzzle

The true power of spectroscopic analysis lies in the synthesis of data from all three techniques. NMR provides the blueprint, IR confirms the building materials, and MS verifies the final weight and formula. By integrating these datasets, a researcher can propose and confidently confirm the structure of a novel oxazole compound, a critical step in the journey of drug development and scientific discovery.

References

-

Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [4]

-

Joshi, S., & Bisht, A. S. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. Asian Journal of Pharmaceutical and Clinical Research. [Link][12]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link][1]

-

ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link][2]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][5]

-

Sarkar, S., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances. [Link][13]

-

Pawar, S. S., & Chobe, P. P. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [Link][3]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link][11]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. [Link][14]

-

MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link][15]

-

ResearchGate. (n.d.). Correlation of ¹H and ¹³C NMR value (s) of different oxazole frameworks. [Link][16]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link][10]

-

Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Tetrahedron. [Link][6]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. ijcps.org [ijcps.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijpbs.com [ijpbs.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Preliminary Pharmacological Profile of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (Compound 'OX-M1')

A Technical Guide for Preclinical Drug Discovery

Disclaimer: The compound N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a novel chemical entity for the purposes of this guide. All data and experimental outcomes presented herein are hypothetical and illustrative, designed to showcase the standard methodologies for the preliminary pharmacological profiling of a new psychoactive substance.

Abstract

This guide provides a comprehensive framework for the initial pharmacological characterization of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, provisionally designated as OX-M1. The structural characteristics of OX-M1, featuring a substituted oxazole ring linked to an N-methylamine moiety, suggest potential interactions with monoamine neurotransmitter systems. This document outlines a logical, multi-tiered approach, beginning with broad in vitro screening to identify primary molecular targets, followed by functional assays to determine the nature of these interactions, and culminating in a preliminary in vivo assessment to establish a basic behavioral phenotype. The methodologies described are grounded in established, robust protocols to ensure scientific rigor and data integrity, providing a foundational dataset for further drug development efforts.

Introduction and Rationale

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge and opportunity in pharmacology and medicine.[1][2] A systematic and rapid characterization of these compounds is essential to predict their potential therapeutic effects and public health risks.[3] The structure of OX-M1 contains a methanamine side chain, a common feature in many compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] The 2-methyl-1,3-oxazole core provides a distinct chemical scaffold that warrants a thorough investigation of its pharmacological profile.

This guide details the logical progression of experiments designed to build a foundational pharmacological understanding of OX-M1.

Our investigative workflow follows three main stages:

-

Target Identification: Broad radioligand binding assays to determine the affinity of OX-M1 for a panel of key central nervous system (CNS) receptors and transporters.

-

Functional Characterization: In vitro functional assays to elucidate whether OX-M1 acts as an agonist, antagonist, or uptake inhibitor at its primary targets.

-

Behavioral Phenotyping: A preliminary in vivo assay to assess the compound's effect on general locomotor activity in a rodent model, providing an initial link between molecular activity and physiological response.

Caption: High-Level Experimental Workflow for OX-M1 Profiling.

In Vitro Target Identification: Radioligand Binding Profile

Rationale and Experimental Design: The initial step is to determine the binding affinity of OX-M1 across a wide range of CNS targets. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative data on the affinity (Ki) of a test compound for a specific receptor or transporter.[4] This screening approach is crucial for identifying the primary molecular targets and assessing selectivity. We will utilize commercially prepared cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant target of interest.[4]

Hypothetical Binding Profile Data for OX-M1:

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 25 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 75 |

| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |

| Dopamine D₂ Receptor | [³H]Spiperone | 850 |

| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | 1,200 |

| Adrenergic α₁ Receptor | [³H]Prazosin | >5,000 |

| Adrenergic α₂ Receptor | [³H]Rauwolscine | >5,000 |

| Muscarinic M₁ Receptor | [³H]Pirenzepine | >10,000 |

Interpretation: The hypothetical data strongly suggest that OX-M1 is a potent ligand for the dopamine and norepinephrine transporters, with a 3-fold selectivity for DAT over NET. The compound shows significantly weaker affinity for the other screened receptors, indicating a primary action on monoamine transporters.

In Vitro Functional Activity Assessment

Based on the binding profile, the next logical step is to determine the functional effect of OX-M1 at DAT and NET.

Monoamine Transporter Uptake Inhibition Assay

Rationale and Experimental Design: This assay determines whether OX-M1 acts as an inhibitor (blocker) or a substrate (releaser) at DAT and NET. We will measure the ability of OX-M1 to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporters.[5][6] An inhibitor will block uptake, leading to a dose-dependent decrease in intracellular radioactivity.

Hypothetical Uptake Inhibition Data for OX-M1:

| Transporter | Substrate | IC₅₀ (nM) |

| DAT | [³H]Dopamine | 45 |

| NET | [³H]Norepinephrine | 150 |

Interpretation: The IC₅₀ values from the functional uptake assay are consistent with the binding affinity data. OX-M1 potently inhibits the function of both DAT and NET, confirming its role as a dual dopamine-norepinephrine reuptake inhibitor (DNRI). The potency at DAT is approximately 3.3-fold higher than at NET.

GPCR Functional Assay: cAMP Accumulation

Rationale and Experimental Design: Although the binding data showed weak affinity for G-protein coupled receptors (GPCRs), it is prudent to confirm the lack of functional activity at the most promising secondary target, the Dopamine D₂ receptor (Ki = 850 nM). The D₂ receptor is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] To measure this, cells are first stimulated with forskolin to raise basal cAMP levels, allowing for the detection of a subsequent inhibitory effect.[7][8]

Hypothetical cAMP Assay Results for OX-M1 at the D₂ Receptor:

| Condition | Functional Response | EC₅₀ / IC₅₀ (nM) |

| Agonist Mode | No change in cAMP | >10,000 |

| Antagonist Mode (vs. Quinpirole) | No change in agonist response | >10,000 |

Interpretation: OX-M1 demonstrates no functional agonist or antagonist activity at the D₂ receptor at concentrations up to 10,000 nM. This result confirms that, despite weak binding affinity, OX-M1 is functionally inactive at this receptor and its primary mechanism of action is confined to monoamine transporter inhibition.

Caption: Proposed Mechanism of Action for OX-M1 at the Dopaminergic Synapse.

Preliminary In Vivo Assessment: Locomotor Activity

Rationale and Experimental Design: To bridge the gap between in vitro activity and potential in vivo effects, a locomotor activity test in mice is a fundamental first-line behavioral screen.[9][10][11] Compounds that increase synaptic dopamine and norepinephrine, such as DNRIs, typically produce a dose-dependent increase in spontaneous horizontal and vertical movement.[10] This assay serves as a basic confirmation that the compound is centrally active and produces a behavioral phenotype consistent with its mechanism of action.

Hypothetical Locomotor Activity Data for OX-M1 in Mice:

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters, 60 min) | % Change from Vehicle |

| Vehicle | - | 150.5 ± 12.3 | - |

| OX-M1 | 1 | 188.1 ± 15.6 | +25% |

| OX-M1 | 3 | 355.7 ± 28.9 | +136% |

| OX-M1 | 10 | 590.2 ± 45.1 | +292% |

| Cocaine (Comparator) | 10 | 550.8 ± 41.5 | +266% |

| p < 0.05 vs. Vehicle |

Interpretation: OX-M1 produces a robust, dose-dependent increase in locomotor activity, a classic behavioral signature of a psychostimulant. The effect at 10 mg/kg is comparable to that of the well-characterized psychostimulant cocaine, which also functions primarily as a dopamine reuptake inhibitor. This result provides in vivo validation of the in vitro findings and confirms that OX-M1 is a centrally active compound with a stimulant-like profile.[12]

Summary and Future Directions

The preliminary pharmacological profile of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (OX-M1) indicates that it is a potent and selective dual dopamine-norepinephrine reuptake inhibitor.

-

Binding: Shows high affinity for DAT (Ki = 25 nM) and NET (Ki = 75 nM).

-

Function: Acts as an inhibitor at these transporters, with IC₅₀ values of 45 nM (DAT) and 150 nM (NET).

-

Selectivity: Lacks significant functional activity at other screened CNS receptors.

-

In Vivo Activity: Induces a strong, dose-dependent psychostimulant-like effect in mice, consistent with its DNRI mechanism.

This profile suggests that OX-M1 warrants further investigation as a potential therapeutic agent for conditions where enhancing dopaminergic and noradrenergic tone is beneficial, such as ADHD or depression. Future studies should focus on establishing a full pharmacokinetic profile, assessing the abuse liability in self-administration models, and exploring its efficacy in relevant animal models of disease.

Appendix: Detailed Experimental Protocols

A.1 Radioligand Binding Assay Protocol

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human target protein are thawed and diluted in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Assay Plate Setup: In a 96-well plate, add binding buffer, the specified radioligand at a concentration near its Kd, and varying concentrations of OX-M1 (e.g., 0.1 nM to 100 µM).

-

Defining Non-Specific Binding: A set of wells contains a high concentration of a known, non-labeled ligand for the target (e.g., 10 µM mazindol for DAT) to determine non-specific binding. Total binding is determined in wells with only the radioligand.[13]

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[4]

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Quantification: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

A.2 Monoamine Transporter Uptake Inhibition Protocol

-

Cell Plating: HEK293 cells stably expressing the human transporter (DAT or NET) are plated in a 96-well microplate and grown to near-confluence.[6]

-

Pre-incubation: The cell culture medium is removed, and cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of OX-M1 or a reference inhibitor (e.g., cocaine for DAT).[13]

-

Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) at a concentration near its Km.[5][14]

-

Incubation: The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.

-

Termination: Uptake is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer to remove extracellular radioligand.

-

Lysis and Quantification: Cells are lysed with a scintillation-compatible lysis buffer, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. IC₅₀ values are calculated from concentration-response curves using non-linear regression.

A.3 Locomotor Activity Protocol

-

Animals: Adult male C57BL/6J mice are used. Animals are habituated to the testing room for at least 60 minutes before the experiment.[10]

-

Apparatus: Locomotor activity is measured in automated open-field chambers (e.g., 40 x 40 cm) equipped with infrared photobeam arrays to detect movement.[10]

-

Dosing: Mice are randomly assigned to treatment groups and administered either vehicle (e.g., saline) or OX-M1 at various doses via intraperitoneal (i.p.) injection.

-

Testing: Immediately after injection, each mouse is placed in the center of an activity chamber, and data collection begins.[10]

-

Data Collection: Locomotor activity (e.g., total distance traveled, vertical counts) is recorded continuously for 60-120 minutes in 5-minute time bins.[12]

-

Data Analysis: The total distance traveled over the entire session is analyzed. Statistical comparisons between groups are made using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

References

-

Gabrielsson, L., et al. (2016). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Journal of Biomolecular Screening. Available from: [Link]

-

Novák, C., et al. (2024). Locomotion test for mice. protocols.io. Available from: [Link]

-

Portland VA Medical Center. Locomotor Activity Test SOP. Available from: [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

-

Novák, C., et al. (2024). Locomotion test for mice. protocols.io. Available from: [Link]

-

Chen, Y., et al. (1999). Measurement of responses from Gi-, Gs-, or Gq-coupled receptors by a multiple response element/cAMP response element-directed reporter assay. Analytical Biochemistry. Available from: [Link]

-

Pharmacology Discovery Services. Locomotor Activity, Mouse. Available from: [Link]

-

Aartsma-Rus, A., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Available from: [Link]

-

Hysek, C. M., et al. (2020). Pharmacological profiling of novel psychoactive substances. ResearchGate. Available from: [Link]

-

Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Available from: [Link]

- Cisbio. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]

-

Schifano, F., et al. (2022). Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire. Available from: [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]

-

Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

Sources

- 1. New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. multispaninc.com [multispaninc.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Locomotion test for mice [protocols.io]

- 10. va.gov [va.gov]

- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. academic.oup.com [academic.oup.com]

- 14. giffordbioscience.com [giffordbioscience.com]

Structure-activity relationship (SAR) studies of N-methyl-oxazole derivatives

Title: Precision Engineering of the Oxazole Scaffold: A Technical Guide to SAR and Synthesis of N-Methyl-Oxazole-4-Carboxamides

Executive Summary

This technical guide addresses the structural optimization of oxazole derivatives, specifically focusing on oxazole-4-carboxamides and their

This guide moves beyond generic descriptions, focusing on the Structure-Activity Relationship (SAR) of the amide interface—a critical vector for kinase inhibition (e.g., GSK-3

Part 1: The Pharmacophore & Mechanistic Logic

The Oxazole Core vs. The -Methyl Toggle

The 1,3-oxazole ring is a bioisostere for amides and esters, offering improved metabolic stability. However, the "magic methyl" effect—specifically

-

The NH-Carboxamide (Parent): Functions as a dual H-bond donor (NH) and acceptor (CO). It often binds to the "hinge region" of kinase ATP-binding pockets.

-

The

-Methyl-Carboxamide (Derivative):-

Conformational Lock: The methyl group introduces steric clash (allylic strain) with the oxazole ring, forcing the amide bond out of planarity or locking it into a specific rotamer (cis/trans preference).

-

Permeability: By masking the H-bond donor,

-methylation reduces the desolvation penalty required to enter the lipophilic binding pocket, often improving membrane permeability ( -

Metabolic Stability: Blocks

-dealkylation or hydrolysis pathways common to primary amides.

-

Structural Numbering & Interaction Sites

-

C2 Position: The most acidic proton (

).[1] Ideal for arylation to engage hydrophobic pockets. -

N3 Nitrogen: A weak H-bond acceptor.

-

C4 Position: The vector for the carboxamide linker (the focus of this guide).

-

C5 Position: Steric bulk here governs the twist of the C4-substituent.

Part 2: Synthetic Strategies & Workflows

To access these derivatives, we employ a modular approach: constructing the ring first, then functionalizing the C4-amide.

Primary Route: The Van Leusen Synthesis

The Van Leusen reaction is the industry standard for generating 5-substituted oxazoles with high regioselectivity, utilizing Tosylmethyl Isocyanide (TosMIC).[2]

Caption: Figure 1. The Van Leusen synthesis pathway utilizing TosMIC for regioselective oxazole construction.[2][3][4][5]

Secondary Route: Robinson-Gabriel Cyclodehydration

For 2,5-disubstituted oxazoles, this method cyclizes 2-acylamino ketones using dehydrating agents like Burgess reagent or

Functionalization: Installing the -Methyl Carboxamide

Once the oxazole-4-carboxylic acid is obtained (via hydrolysis of an ester precursor), the

-

Direct Coupling: Acid + Methylamine (

) + HATU/DIPEA. -

Methylation of Amide: Amide + NaH + MeI (Risk of over-methylation or regioselectivity issues at N3; Direct coupling is preferred).

Part 3: SAR Case Study & Data Analysis

Context: Optimization of an Oxazole-4-carboxamide series for GSK-3

Table 1: SAR of -Methyl vs. NH-Amide Derivatives

| Cmpd | R1 (C2-Aryl) | R2 (Amide N-Subst.) | R3 (C5-H/Me) | GSK-3 | LogP | Caco-2 P_app ( |

| 1 | Phenyl | H | H | 12 | 2.1 | 4.5 |

| 2 | Phenyl | Methyl | H | 185 | 2.4 | 18.2 |

| 3 | 4-F-Phenyl | H | H | 8 | 2.3 | 5.1 |

| 4 | 4-F-Phenyl | Methyl | H | 45 | 2.6 | 22.0 |

| 5 | 4-F-Phenyl | Methyl | Methyl | 310 | 2.9 | 15.0 |

Analysis of Table 1:

-

The "H-Bond Penalty" (Cmpd 1 vs 2): Methylation of the amide nitrogen (R2) caused a 15-fold drop in potency. This suggests the NH acts as a critical H-bond donor to the kinase hinge region (likely Val135 in GSK-3

). -

Permeability Gain: However, Compound 2 shows a 4-fold increase in permeability (

). -

Rescue Strategy (Cmpd 4): By adding a Fluorine at the C2-phenyl (Cmpd 3/4), we regain some potency via improved lipophilic contacts, while retaining the high permeability of the

-methyl group. -

Steric Clash (Cmpd 5): Adding a methyl at C5 introduces a steric clash with the C4-amide, twisting the molecule out of the planar conformation required for the binding pocket, drastically reducing potency.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-phenyloxazole-4-carboxamide

This protocol utilizes a convergent strategy starting from ethyl 2-phenyloxazole-4-carboxylate.

-

Hydrolysis: Dissolve ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h. Acidify with 1N HCl to pH 3. Extract with EtOAc to yield the carboxylic acid.

-

Coupling:

-

Dissolve the crude acid (1.0 eq) in dry DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

-

Add Methylamine hydrochloride (1.5 eq).

-

Stir at RT for 12h under

.

-

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Self-Validating Step: Ensure Z' factor > 0.5 using Staurosporine as a positive control.

-

Reagents: GSK-3

enzyme, ATP (10 -

Reaction: Incubate 2

L of compound (in DMSO) with 4 -

Start: Add 4

L ATP/Substrate mix. Incubate 60 min at RT. -

Detection: Add 10

L ADP-Glo reagent (40 min incubation) followed by 20 -

Read: Measure luminescence on a plate reader. Calculate

using non-linear regression.

Part 5: Computational & Structural Optimization Workflow

To rationalize the SAR, we employ a decision tree to balance the potency loss from

Caption: Figure 2. Strategic decision tree for N-methylation of oxazole carboxamides based on potency vs. permeability trade-offs.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. A comprehensive mechanism of the TosMIC reaction. [Link]

-

Oxazole and Isoxazole-containing Pharmaceuticals. RSC Medicinal Chemistry, 2025.[7] Review of FDA-approved drugs containing the oxazole nucleus and their SAR. [Link]

-

Oxazole-4-carboxamides as GSK-3 Inhibitors. National Institutes of Health (NIH). Detailed study on the development of oxazole-4-carboxamides for neuroimaging and kinase inhibition. [Link]

-

Robinson-Gabriel Synthesis. Wikipedia. Historical and mechanistic overview of cyclodehydration methods for oxazoles. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. Review of synthetic strategies and SAR studies including kinase targets. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Van Leusen Synthesis of 5-Substituted Oxazoles

[1][2][3][4][5]

Abstract

This application note provides a comprehensive technical guide for the synthesis of 5-substituted oxazoles utilizing the Van Leusen reaction. This method, characterized by the reaction of aldehydes with tosylmethyl isocyanide (TosMIC), offers a robust, regioselective pathway to construct the 1,3-oxazole core—a critical pharmacophore in medicinal chemistry. This guide details the mechanistic underpinnings, optimized experimental protocols, troubleshooting strategies for common failure modes, and safety considerations for handling isocyanides.

Introduction

The 1,3-oxazole moiety is ubiquitous in bioactive natural products and synthetic pharmaceuticals, serving as a key structural scaffold in kinase inhibitors, antibiotics, and fluorescent probes.[1] While classical methods like the Robinson-Gabriel or Fischer synthesis exist, they often require harsh dehydrating conditions or multistep precursor synthesis.

The Van Leusen Oxazole Synthesis , first reported in 1972, distinguishes itself by using tosylmethyl isocyanide (TosMIC) as a C-N-C 3-atom synthon.[2][3][4][5][6] The reaction proceeds under mild basic conditions, reacting exclusively with aldehydes to yield 5-substituted oxazoles with high regiocontrol. Its operational simplicity and tolerance of diverse functional groups make it a preferred method in modern drug discovery workflows.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting low yields. The reaction is a stepwise cycloaddition followed by elimination.[7]

Mechanistic Pathway[8]

-

Deprotonation: The base (typically K₂CO₃) abstracts an acidic proton from the methylene group of TosMIC (pKa ~14), generating a nucleophilic carbanion.

-

Aldol-type Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate (alkoxide).

-

Cyclization (5-endo-dig): The alkoxide attacks the isocyanide carbon. This step is favorable due to the proximity and the electrophilic nature of the isocyanide.

-

Elimination: The resulting oxazoline intermediate undergoes aromatization via the elimination of p-toluenesulfinic acid (TosOH), driven by the formation of the stable aromatic oxazole ring.[5]

Pathway Visualization

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis showing the conversion of TosMIC and Aldehyde to the final Oxazole.[2][3][8]

Experimental Design Strategy

Reagent Selection[8][9][11]

-

TosMIC (Tosylmethyl Isocyanide): Ensure the reagent is colorless to pale yellow. Dark brown TosMIC indicates decomposition, which will severely hamper the reaction.

-

Base:

-

Solvent:

-

Methanol (MeOH): The protic nature helps solvate the ionic intermediates. It is the gold standard for K₂CO₃ conditions.

-

DME/THF: Used with stronger bases like t-BuOK.

-

Stoichiometry

A slight excess of TosMIC (1.1–1.2 equiv) is recommended to account for any base-catalyzed polymerization of the isocyanide.

Standard Protocol: Synthesis of 5-Phenyloxazole

This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde. It can be adapted for most aromatic and aliphatic aldehydes.

Materials

-

Benzaldehyde (10 mmol, 1.06 g)

-

TosMIC (11 mmol, 2.15 g)

-

Potassium Carbonate (K₂CO₃), anhydrous (20 mmol, 2.76 g)

-

Methanol (MeOH), reagent grade (50 mL)

-

Ethyl Acetate (EtOAc) and Hexanes for workup/purification

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended for consistent results).

-

Dissolution: Add TosMIC (2.15 g) and Benzaldehyde (1.06 g) to the flask. Add Methanol (50 mL) and stir until a clear solution is obtained.

-

Base Addition: Add K₂CO₃ (2.76 g) in a single portion. The suspension will likely turn slightly yellow.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

-

Checkpoint: Monitor by TLC (typically 20% EtOAc/Hexane). The aldehyde spot should disappear, and a new, less polar fluorescent spot (the oxazole) should appear.

-

Duration: Reaction is usually complete within 2–4 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the solvent (MeOH) under reduced pressure (Rotavap).

-

Resuspend the solid residue in water (50 mL) to dissolve the potassium tosylsulfinate byproduct.

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organic layers with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate to yield the crude oil/solid.

-

Purify via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes).

-

Yield: Typical isolated yields range from 75% to 90%.

-

Workflow Visualization

Figure 2: Operational workflow for the standard Van Leusen synthesis protocol.

Troubleshooting & Optimization

The following table addresses common issues encountered during the synthesis.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Old/Wet TosMIC | Recrystallize TosMIC (EtOAc/Hexane) or buy fresh. Store at 4°C. |

| Wet Solvent | Use anhydrous Methanol. Water can hydrolyze the intermediate. | |

| Incomplete Elimination | Extend reflux time.[9] Ensure base stoichiometry is sufficient (>2 equiv). | |

| No Reaction | Steric Hindrance | For bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes), switch to t-BuOK/THF or use microwave heating. |

| Side Products | Nitrile Formation | If ketones are present, they may form nitriles.[7][8] Ensure substrate is an aldehyde.[2][3][4][5][8][10] |

| Dark Tarry Mixture | Polymerization | TosMIC is acid-sensitive and can polymerize.[7] Ensure reaction stays basic. Add base after dissolving TosMIC. |

Scope and Limitations

Substrate Scope[1]

-

Aromatic Aldehydes: Excellent substrates. Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate the reaction (1-2 hours). Electron-donating groups (e.g., -OMe) may require longer reflux times (4-6 hours).

-

Aliphatic Aldehydes: Good substrates, though volatile oxazoles may be lost during evaporation. Use high-boiling solvents or careful concentration.

-

Heterocyclic Aldehydes: Pyridines, furans, and thiophenes are well-tolerated.

Limitations

-

Ketones: Do not yield oxazoles under these standard conditions; they typically yield nitriles (reductive cyanation) via a different mechanism involving fragmentation.

-

Base Sensitivity: Substrates with base-labile protecting groups (e.g., Fmoc, esters) may degrade.

References

-

Original Discovery: Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[3] A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide. Tetrahedron Letters, 13(31), 3114–3118. Link

-

Review of Applications: Sharma, G., et al. (2020).[2] Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis. Molecules, 25(7), 1638. Link

-

BenchChem Technical Guide: The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Link

-

Microwave Acceleration: Rashamuse, T. J., et al. (2020).[2][3] Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-oxazoles. Synlett, 31, 1363. Link

-

Organic Chemistry Portal: Van Leusen Oxazole Synthesis Mechanism and Literature. Link

Sources

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chegg.com [chegg.com]

The Fischer Oxazole Synthesis: A Detailed Guide from Cyanohydrins and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Fischer oxazole synthesis, a classic name reaction discovered by Emil Fischer in 1896, provides a direct and historically significant route to 2,5-disubstituted oxazoles from the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1][2] This guide offers a comprehensive overview of the Fischer oxazole synthesis, including its mechanism, a detailed experimental protocol, and practical insights for its successful application in a research setting.

The Underlying Chemistry: Mechanism of the Fischer Oxazole Synthesis

The Fischer oxazole synthesis is fundamentally a dehydration reaction that proceeds under anhydrous acidic conditions.[2][3] The reaction is typically carried out in a dry solvent, such as diethyl ether, with a stream of dry hydrogen chloride gas as the catalyst.[3][4] The mechanism can be broken down into the following key steps:

-

Formation of the Iminochloride Intermediate: The reaction initiates with the protonation of the cyanohydrin's hydroxyl group by the strong acid catalyst (HCl). This is followed by the attack of the chloride ion on the carbon of the cyano group, leading to the formation of a crucial iminochloride intermediate.[2][3]

-

Nucleophilic Attack and Cyclization: The lone pair of electrons on the nitrogen of the iminochloride intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a five-membered ring intermediate.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a series of steps involving the loss of a water molecule (dehydration) and a chloride ion to ultimately form the stable aromatic oxazole ring.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Fischer oxazole synthesis.

Caption: Mechanism of the Fischer Oxazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol provides a detailed procedure for the synthesis of 2,5-diphenyloxazole from mandelonitrile (benzaldehyde cyanohydrin) and benzaldehyde, a classic example of the Fischer oxazole synthesis.[2]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| Mandelonitrile | C₈H₇NO | 133.15 | 1.0 eq | Prepare fresh or use a stabilized commercial source. |

| Benzaldehyde | C₇H₆O | 106.12 | 1.0 eq | Freshly distilled to remove benzoic acid. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Sufficient volume | Dried over sodium/benzophenone ketyl. |

| Hydrogen Chloride Gas | HCl | 36.46 | Excess | Generated from a cylinder or an in-situ generator. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |

Equipment

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube (filled with CaCl₂)

-

Ice bath

-

Büchner funnel and filter flask

-

Standard glassware for workup and purification

Experimental Workflow

Caption: Experimental workflow for the Fischer oxazole synthesis.

Step-by-Step Procedure

Step 1: Preparation of the Cyanohydrin (Mandelonitrile)

-

Note: Cyanohydrins can be unstable and should be handled with care in a well-ventilated fume hood.[5] They can be prepared from the corresponding aldehyde and a cyanide source.[6] For this protocol, we assume the availability of mandelonitrile.

Step 2: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve mandelonitrile (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether.[7]

-

Cool the flask in an ice bath to 0-5 °C with gentle stirring.

Step 3: Introduction of Hydrogen Chloride Gas

-

Pass a slow stream of dry hydrogen chloride gas through the stirred solution.[3] The reaction is exothermic, so maintain the temperature between 0-10 °C.

-

Continue the addition of HCl gas until the solution is saturated. This is typically indicated by the fuming of HCl at the outlet of the drying tube.

Step 4: Product Precipitation

-

After saturation with HCl, seal the flask and allow the reaction mixture to stand at room temperature for 24-48 hours.

-

During this time, the product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution as a solid.[4]

Step 5: Isolation of the Hydrochloride Salt

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Air-dry the solid to obtain the crude oxazole hydrochloride.

Step 6: Neutralization to the Free Base

-

Suspend the crude hydrochloride salt in water.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral to slightly basic (pH 7-8).

-

The free base of 2,5-diphenyloxazole will precipitate as a solid.

Step 7: Purification

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a desiccator.

-

Further purify the 2,5-diphenyloxazole by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Scope and Limitations

The Fischer oxazole synthesis is most effective for the preparation of 2,5-diaryl- and 2-aryl-5-alkyloxazoles. While both aromatic and aliphatic aldehydes can be used, the reaction generally works best with aromatic aldehydes and cyanohydrins derived from aromatic aldehydes.[2][3]

| Reactant 1 (Cyanohydrin from) | Reactant 2 (Aldehyde) | Product | Typical Yield |

| Benzaldehyde | Benzaldehyde | 2,5-Diphenyloxazole | Moderate to Good |

| Benzaldehyde | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-5-phenyloxazole | Moderate |

| Acetaldehyde | Benzaldehyde | 2-Phenyl-5-methyloxazole | Fair |

| Anisaldehyde | Anisaldehyde | 2,5-Bis(4-methoxyphenyl)oxazole | Moderate to Good |

Troubleshooting and Considerations

-

Anhydrous Conditions are Crucial: The presence of water can lead to the hydrolysis of the iminochloride intermediate and other side reactions, significantly reducing the yield. Ensure all glassware is flame-dried and solvents are anhydrous.[7]

-

Purity of Aldehydes: Aldehydes can readily oxidize to carboxylic acids. The presence of acidic impurities can interfere with the reaction. It is advisable to use freshly distilled or purified aldehydes.

-

Potential Side Reactions: In some cases, chlorination of the oxazole ring can occur, leading to the formation of chloro-oxazole byproducts.[2] Additionally, the formation of oxazolidinone byproducts has been reported.[2] Careful control of reaction conditions can help minimize these side reactions.

-

Alternative Acid Catalysts: While gaseous HCl is traditional, other strong acids have been explored, though with varying success.[1]

Conclusion

The Fischer oxazole synthesis remains a valuable tool in the synthetic chemist's arsenal for the construction of 2,5-disubstituted oxazoles. Its straightforward procedure and reliance on readily available starting materials make it an attractive method, particularly for the synthesis of diaryloxazoles, which are common motifs in drug candidates.[2][3] By understanding the mechanism and adhering to the critical experimental parameters outlined in this guide, researchers can effectively utilize this classic reaction to access a wide range of valuable oxazole-containing compounds for applications in drug discovery and development.

References

- Fischer oxazole synthesis - Grokipedia. (n.d.).

- Fischer oxazole synthesis - Wikipedia. (n.d.).

- al masri, s. (n.d.). Synthesis of Oxazole. Prezi.

- Fischer Oxazole Synthesis Mechanism | Organic Chemistry. (2023, September 20). YouTube.

- The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (n.d.).

- Application Notes and Protocols for Oxazole Ring Formation - Benchchem. (n.g.).

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).

- Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem. (n.d.).

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (n.d.).

- Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI. (2026, January 28).

- Process for preparation of cyanohydrins. (n.d.). Google Patents.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 3. prezi.com [prezi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI Blog [oreateai.com]

- 6. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

HPLC method development for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine analysis

Executive Summary & Strategic Scope

Developing a robust HPLC method for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine presents a classic chromatographic paradox: the molecule is small and polar (leading to poor retention on standard C18), yet possesses a basic secondary amine (leading to severe peak tailing due to silanol interactions).

This guide moves beyond "trial and error" by applying a First Principles approach. We will utilize a High-pH Reverse Phase (RP) strategy as the primary protocol. By operating at pH 10, we neutralize the secondary amine (pKa ~9.5), simultaneously increasing hydrophobicity for better retention and eliminating the cationic interaction with residual silanols that causes tailing.

Analyte Physicochemical Profile

Understanding the molecule is the prerequisite for separation.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Oxazole ring + Methylamine side chain | Mixed aromatic/aliphatic character. |

| pKa (Amine) | ~9.2 – 9.8 | Highly protonated at pH 3 (standard HPLC). Neutral at pH 10. |

| pKa (Oxazole) | ~0.8 – 1.0 | Negligible ionization in standard HPLC range. |

| LogP | ~0.2 – 0.5 | Hydrophilic. Elutes near void volume ( |

| UV Abs | Low (End absorption <220 nm) | Requires low-UV detection or MS. |

Method Development Decision Matrix

The following logic flow dictates our experimental choices. We reject standard acidic C18 protocols in favor of High-pH Hybrid technology to ensure robustness.

Figure 1: Decision matrix illustrating why High-pH methodology is superior for hydrophilic amines.

Detailed Experimental Protocols

Protocol A: Primary Method (High pH Reverse Phase)

Best for: Purity analysis, Impurity profiling, LC-MS compatibility.

Rationale: Using a Hybrid-Organic/Inorganic particle (e.g., BEH or CSH technology) allows operation at pH 10. At this pH, the amine is deprotonated (

-

Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18

-

Dimensions: 100 x 2.1 mm, 2.5 µm (or 1.7 µm for UHPLC).

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C (Elevated temperature lowers viscosity and improves mass transfer).

-

Detection: PDA @ 215 nm (Reference 360 nm).

-

Injection Volume: 2 µL.

Gradient Table:

| Time (min) | %A (Buffer) | %B (ACN) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Isocratic Hold (Focusing) |

| 8.00 | 40 | 60 | Linear Gradient |

| 8.10 | 5 | 95 | Wash |

| 10.00 | 5 | 95 | Hold |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | End |

Protocol B: Alternative Method (Fluorinated Phase / Low pH)

Best for: Separation of closely related structural isomers or if high-pH columns are unavailable.

Rationale: If a high-pH stable column is not available, a standard silica column cannot be used at pH 10. Instead, use a PFP (Pentafluorophenyl) column at low pH. The PFP phase offers "pi-pi" interactions with the oxazole ring and hydrogen bonding with the amine, providing retention mechanisms alternative to pure hydrophobicity.

-

Column: Phenomenex Luna PFP(2) or Restek Raptor FluoroPhenyl.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 5% B to 50% B over 10 minutes.

Standard Preparation & Handling

The oxazole-methanamine is hygroscopic and potentially unstable to oxidation over long periods.

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: Do not use 100% ACN as the salt form may precipitate.

-

Working Standard (50 µg/mL): Dilute the stock 1:20 with Mobile Phase A (Initial Conditions) .

-

Critical Step: Diluting in 100% organic solvent will cause "solvent effect" (peak splitting) because the injection solvent is stronger than the mobile phase. Always match the diluent to the starting gradient conditions (95% Aqueous).

-

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, evaluate these system suitability parameters (SST) before every run:

| Parameter | Acceptance Criterion | Troubleshooting |

| Retention Factor ( | If | |

| Tailing Factor ( | If | |

| Resolution ( | Adjust gradient slope. | |

| Precision (n=6) | RSD < 1.0% (Area) | Check injector seal and pump stability. |

Mechanistic Visualization: The "pH Switch"

The following diagram illustrates the chemical state of the analyte during the proposed High-pH chromatography.

Figure 2: Mechanism of action. High pH neutralizes the amine, switching the separation mode from complex ionic/hydrophobic mix to pure hydrophobic partitioning.

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note 720001159EN.

-

Dolan, J. W. (2015). The Power of pH in LC Method Development. LCGC North America.

-

PubChem. (2025).[3] Compound Summary: Oxazole Derivatives and Physicochemical Properties.[4][5][6] National Library of Medicine.

-

Agilent Technologies. (2018). Analysis of Basic Compounds using High pH Resistant Columns. Technical Overview.[1][7][8]

Sources

- 1. agilent.com [agilent.com]

- 2. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(5-Methyl-1,2-oxazol-3-yl)methanamine | C5H8N2O | CID 2776306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N-methyl-(2-methyl-1,3-oxazol-4-yl)methylamine, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Note: Formulation of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine for Biological Studies

Abstract & Introduction

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (herein referred to as NMOM ) is a heterocyclic secondary amine structurally analogous to histamine derivatives. Characterized by a 2-methyl-oxazole core substituted at the 4-position with an N-methylaminomethyl group, NMOM is frequently utilized in pharmacological studies targeting G-protein coupled receptors (GPCRs), specifically histamine receptor subtypes (H3/H4), or as a fragment in antimicrobial discovery.

This guide provides a standardized protocol for the formulation, solubilization, and handling of NMOM. It addresses the critical physicochemical challenges—specifically the basicity of the secondary amine and the lipophilicity of the oxazole ring—to ensure reproducible biological data in in vitro and in vivo assays.

Physicochemical Profile & Solubility Assessment

Understanding the chemical behavior of NMOM is prerequisite to formulation. The molecule possesses two distinct nitrogen centers: the weakly basic oxazole nitrogen and the highly basic secondary amine.

Table 1: Chemical Properties & Solubility Data

| Property | Value / Description | Notes |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| Physical State | Oil (Free Base) / Solid (HCl Salt) | Free base is volatile; Salt is hygroscopic. |

| pKa (Calculated) | ~9.8 (Amine), ~0.8 (Oxazole) | The side chain amine is protonated at pH 7.4. |

| LogP (Estimated) | 0.5 - 0.9 | Moderately lipophilic; crosses membranes. |

| Solubility (Free Base) | DMSO (>50 mM), Ethanol (>50 mM) | Sparingly soluble in neutral water. |

| Solubility (HCl Salt) | Water (>100 mM), PBS (>50 mM) | Highly soluble in aqueous buffers. |

Expert Insight: The pH-Solubility Dependency

Critical Mechanism: NMOM behaves as a typical organic base. In its Free Base form, it is uncharged and lipophilic, making it ideal for stock solutions in DMSO but poor for direct aqueous injection. In its Salt form (Protonated) , it is cationic and highly water-soluble.

Formulation Rule: For aqueous biological buffers (pH 7.4), the compound must be protonated. If you purchase the free base, you must convert it in situ using stoichiometric acid (HCl) or dissolve it in organic solvent first.

Protocol A: Preparation of Stock Solutions

Purpose: To create a stable, high-concentration liquid store for long-term use.

Reagents

-

NMOM (Solid or Oil)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Sigma-Aldrich or equivalent)

-

Argon or Nitrogen gas (optional for long-term storage)

Workflow

-

Calculation: Determine the mass required for a 50 mM stock.

-

Example: To prepare 1 mL of 50 mM stock:

-

-

Dissolution:

-

Weigh ~6.3 mg of NMOM into a sterile amber glass vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be clear and colorless.

-

-

Storage:

-

Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Protocol B: In Vitro Formulation (Cell Culture)

Purpose: To introduce NMOM to cells without inducing solvent toxicity. Constraint: Final DMSO concentration must be < 0.1% (v/v) to avoid vehicle artifacts.

Serial Dilution Workflow (DOT Diagram)

Figure 1: Two-step serial dilution strategy to minimize DMSO shock to cells.

Step-by-Step

-

Thaw the 50 mM DMSO stock at room temperature.

-

Intermediate Dilution (100x):

-

Add 10 µL of 50 mM Stock to 990 µL of pre-warmed Culture Media (e.g., DMEM + 10% FBS).

-

Result: 500 µM NMOM in 1% DMSO.

-

Note: A transient precipitate may form; vortex immediately. If precipitate persists, sonicate for 5 mins.

-

-

Final Working Solution:

-

Dilute the Intermediate Solution 1:100 into the cell wells (e.g., add 10 µL Intermediate to 990 µL media in the well).

-

Final Concentration: 5 µM NMOM.

-

Final DMSO: 0.01% (Non-toxic).

-

Protocol C: In Vivo Formulation (Animal Studies)

Purpose: To prepare a solvent-free, pH-balanced vehicle for IP, IV, or PO administration. Challenge: DMSO is often not tolerated at high volumes. We use an Acid-Saline Conversion method.

Formulation Logic Tree (DOT Diagram)

Figure 2: Decision tree for preparing injectable solutions based on starting material.

Protocol: In Situ Salt Formation (For Free Base)

-

Weighing: Weigh required amount of NMOM free base (e.g., 10 mg).

-

Solubilization Aid: Dissolve in a minimal volume of Ethanol (approx. 5% of final volume).

-

Example: For 10 mL final volume, use 0.5 mL Ethanol.

-

-

Acidification: Add 1.0 molar equivalent of 1N HCl.

-

Calculation:

. -

HCl Volume: Requires 0.079 mmol HCl = 79 µL of 1N HCl.

-

-

Dilution: Slowly add sterile 0.9% Saline up to 10 mL while vortexing.

-

pH Adjustment: Measure pH. If < 5.0, carefully titrate with 0.1N NaOH to pH ~7.0.

-

Warning: Do not exceed pH 8.5, or the free base will precipitate out of solution.

-

-

Sterilization: Pass through a 0.22 µm PES syringe filter.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder/oil in a fume hood to avoid inhalation of volatile amines.

-

First Aid: In case of contact, flush with copious water for 15 minutes.

References

-

Compound Identity & Properties

-

Formulation Methodologies

- Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

- Biological Context (Histamine Analogs): Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4, 107-120. (Contextualizing amine-oxazole pharmacophores).

Sources

Overcoming low yields in the synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Technical Assistance Center (TAC) – Synthesis Guide Topic: Optimization of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine Synthesis Ticket ID: OX-AMINE-4YL-OPT Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine often suffers from low yields due to three converging factors: instability of the oxazole ring under acidic conditions, inefficient imine formation during reductive amination, and product loss during purification due to the high polarity and basicity of the secondary amine.

This guide moves beyond standard textbook protocols to address the specific physicochemical pitfalls of handling 2,4-disubstituted oxazoles.

Part 1: Diagnostic Workflow

Before altering reagents, determine where the mass balance is being lost. Use this logic flow to pinpoint the failure mode.

Caption: Diagnostic logic tree to categorize yield loss into Kinetic (reaction) or Thermodynamic (isolation) failures.

Part 2: Synthesis Phase Troubleshooting

The industry-standard route is the Reductive Amination of 2-methyl-4-oxazolecarboxaldehyde. Direct alkylation of amines with chloromethyl oxazoles is discouraged due to over-alkylation (quaternary salt formation) and lower atom economy.

Q1: My reaction stalls, and I see significant reduction of the aldehyde to the alcohol (2-methyl-4-oxazolylmethanol). Why?

Root Cause: You are likely using Sodium Borohydride (

-

Mechanism: STAB is less basic and sterically bulkier. It coordinates with the basic nitrogen of the imine, delivering hydride selectively to the C=N bond rather than the C=O bond of the aldehyde.

-

Protocol Adjustment: Do not add the reductant immediately. Stir the aldehyde and methylamine (2.0 equiv) for 30–60 minutes first to establish the imine equilibrium.

Q2: I see "missing mass" and complex baselines. Is the oxazole ring stable?

Root Cause: Oxazoles are acid-labile . If you are using unbuffered acetic acid or HCl to catalyze imine formation, you may be hydrolyzing the oxazole ring (opening it to form acyclic acylamino ketones). The Fix:

-

Avoid aqueous acids. Use anhydrous conditions.

-

Buffer the system. If acid catalysis is needed for the imine, use a mild source like Titanium(IV) Isopropoxide (

) or Magnesium Sulfate (

Optimized Protocol: The "Abdel-Magid" Modification

This protocol minimizes alcohol formation and ring degradation.

| Step | Reagent | Equiv. | Conditions | Purpose |

| 1 | 2-Methyl-4-oxazolecarboxaldehyde | 1.0 | DCE or THF, 0°C | Substrate |

| 2 | Methylamine (2M in THF) | 1.5–2.0 | Stir 30 min @ RT | Imine Formation. Excess amine drives equilibrium. |

| 3 | 1.0 | Add with amine | Catalyzes imine without lysing ring (optional). | |

| 4 | STAB ( | 1.4 | Add in portions | Selective Reduction. Reduces Imine > Aldehyde. |

| 5 | Quench | - | Sat. | Neutralize to pH 8–9 immediately. |

Part 3: Purification & Isolation (The Hidden Yield Killer)

Users often synthesize the product successfully but lose 40–60% of it during workup.

Q3: My crude yield is high, but after flash chromatography (Silica), I recover <30%. Where did it go?

Root Cause: The product is a secondary amine (basic) and an oxazole (polar/heterocyclic).

-

Silica Acidity: Standard silica gel is slightly acidic (pH 6.5–7). The basic amine reacts with silanol groups (

), forming ionic bonds that permanently trap the molecule on the column. -

Streaking: The product "smears" across the column, making fraction collection impossible.

The Fix: Deactivate the Silica.

-

Solvent System: Do not use pure MeOH/DCM. You must use Ammoniated Methanol .

-

Preparation: Prepare a mobile phase of DCM : MeOH :

(90:9:1). The ammonia competes for the silanol sites, allowing your amine to elute freely. -

Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading your sample.

Q4: Is there a non-chromatographic isolation method?